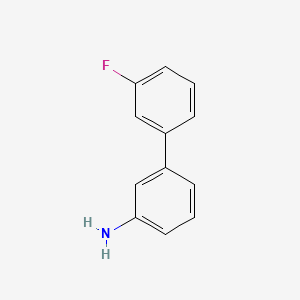

3'-氟联苯-3-胺

描述

Synthesis Analysis

The synthesis of fluorinated amines and related compounds has been explored through various methods. For instance, the synthesis of 3-fluorocyclobutylamines was achieved from 3-oxocyclobutane carboxylic acid in a multi-step process . Similarly, novel 4-fluoro-2H-pyrazol-3-ylamines were prepared through the reaction of an acyl chloride with fluoroacetonitrile followed by ring closure with hydrazine . Additionally, small 3-fluoropyrrolidines and 3,3-difluoropyrrolidines were synthesized using azomethine ylide chemistry with a variety of vinyl fluorides . The palladium-catalyzed arylation of fluoroalkylamines with aryl bromides and chlorides has also been reported, providing a method to synthesize fluorinated anilines .

Molecular Structure Analysis

The molecular structure and dynamics of fluorinated compounds have been studied using various spectroscopic and computational methods. For example, the rotational spectrum of 2-fluorobenzylamine revealed the presence of stable conformers and the influence of fluorination on tunneling pathways . The vibrational and electronic structure of 3-amino-3-(4-fluorophenyl)propionic acid was investigated using IR and Raman spectroscopy, supported by DFT calculations . The molecular structure of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone was optimized and analyzed using various computational methods, including NBO, HOMO-LUMO, and MEP analysis .

Chemical Reactions Analysis

The introduction of fluorine into organic molecules can significantly alter their reactivity and chemical properties. The studies have not directly addressed the chemical reactions of 3'-Fluorobiphenyl-3-ylamine, but they provide insights into the reactivity of fluorinated compounds. For instance, the synthesis of 3-fluoropyrrolidines suggests that vinyl fluorides can participate in cycloaddition reactions . The palladium-catalyzed arylation of fluoroalkylamines indicates that these compounds can undergo C-N coupling reactions to form fluorinated anilines .

Physical and Chemical Properties Analysis

Fluorination has been shown to affect the physicochemical properties of organic compounds. The cis- and trans-3-fluorocyclobutylamines displayed acidification and increased lipophilicity compared to their non-fluorinated counterparts . The fluorine substitution in 2-fluorobenzylamine increased the tunneling splitting of the amino group's motion by four orders of magnitude compared to benzylamine . The zwitterionic structures of 3-amino-3-(4-fluorophenyl)propionic acid were characterized by their intra- and inter-H-bond vibrational modes, which correlated with experimental IR spectra .

科学研究应用

-

Fluorescent Probes

- Field : Biomedical and Environmental Monitoring

- Application : “3’-Fluorobiphenyl-3-ylamine” could potentially be used in the design and synthesis of fluorescent probes . Fluorescent probes are sensitive, selective, and non-toxic in detection, providing a new solution in biomedical, environmental monitoring, and food safety .

- Methods : The design of fluorescent probes requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes, and the introduction of target groups .

- Results : The development of new fluorescent probes and the improvement of existing ones have become a research hotspot .

-

Biomedical Polymers

- Field : Biomedical

- Application : While specific applications of “3’-Fluorobiphenyl-3-ylamine” in this field are not mentioned, it could potentially be used in the synthesis of biomedical polymers . Biomedical polymers have been extensively developed for promising applications in a lot of biomedical fields, such as therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment .

- Methods : The synthesis and application of biomedical polymers involve understanding their property-function relationship for corresponding biomedical applications .

- Results : The most recent advances in the synthesis and application of biomedical polymers have been summarized .

-

Chemical Synthesis

- Field : Organic Chemistry

- Application : “3’-Fluorobiphenyl-3-ylamine” could potentially be used in the design and synthesis of fluorescent probes . These probes are sensitive, selective, and non-toxic in detection, providing a new solution in various fields .

- Methods : The design of fluorescent probes requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes, and the introduction of target groups .

- Results : The development of new fluorescent probes and the improvement of existing ones have become a research hotspot .

-

Pharmaceuticals

- Field : Medicinal Chemistry

- Application : While specific applications of “3’-Fluorobiphenyl-3-ylamine” in this field are not mentioned, it could potentially be used in the synthesis of pharmaceuticals . The judicious introduction of fluorine into a molecule can productively influence conformation, pKa, intrinsic potency, selectivity, toxicity, membrane permeability, and pharmacokinetic properties .

- Methods : The synthesis and application of pharmaceuticals involve understanding their property-function relationship for corresponding biomedical applications .

- Results : The most recent advances in the synthesis and application of pharmaceuticals have been summarized .

-

Material Science

- Field : Material Science

- Application : “3’-Fluorobiphenyl-3-ylamine” could potentially be used in the design and synthesis of advanced polymeric materials . These materials have been used extensively in various fields, as their properties such as structure, functionality, and biodegradability can be tailored to specific applications .

- Methods : The design and synthesis of advanced polymeric materials require a clear understanding of their property-function relationship .

- Results : The most recent advances in the design and synthesis of advanced polymeric materials have been summarized .

-

Electronics

- Field : Electronics

- Application : While specific applications of “3’-Fluorobiphenyl-3-ylamine” in this field are not mentioned, it could potentially be used in the design and synthesis of electronic devices . The conductive properties of graphene have been utilized in a niche but successful commercial product, RFID (radio frequency identification) tags .

- Methods : The design and synthesis of electronic devices require a clear understanding of their property-function relationship .

- Results : The most recent advances in the design and synthesis of electronic devices have been summarized .

-

Energy

- Field : Energy Storage and Conversion

- Application : While specific applications of “3’-Fluorobiphenyl-3-ylamine” in this field are not mentioned, it could potentially be used in the synthesis of F-doped materials for applications in catalysis and rechargeable batteries .

- Methods : The synthesis and application of F-doped materials involve understanding their property-function relationship for corresponding energy applications .

- Results : The most recent advances in the synthesis and application of F-doped materials have been summarized .

-

Nanotechnology

- Field : Nanotechnology

- Application : “3’-Fluorobiphenyl-3-ylamine” could potentially be used in the design and synthesis of fluorescent nanomaterials (FNMs) for applications in bioimaging and fluorescence-dependent detections .

- Methods : The design and synthesis of FNMs require a clear understanding of their property-function relationship .

- Results : The most recent advances in the design and synthesis of FNMs have been summarized .

-

Catalysis

- Field : Catalysis

- Application : While specific applications of “3’-Fluorobiphenyl-3-ylamine” in this field are not mentioned, it could potentially be used in the synthesis of F-doped materials for applications in catalysis .

- Methods : The synthesis and application of F-doped materials involve understanding their property-function relationship for corresponding catalysis applications .

- Results : The most recent advances in the synthesis and application of F-doped materials have been summarized .

-

Coatings

- Field : Coatings

- Application : While specific applications of “3’-Fluorobiphenyl-3-ylamine” in this field are not mentioned, it could potentially be used in the design and synthesis of advanced polymeric materials for applications in coatings .

- Methods : The design and synthesis of advanced polymeric materials require a clear understanding of their property-function relationship .

- Results : The most recent advances in the design and synthesis of advanced polymeric materials have been summarized .

属性

IUPAC Name |

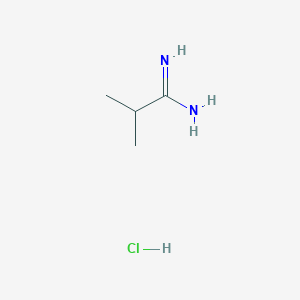

3-(3-fluorophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGCBTFQZVWVJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382209 | |

| Record name | 3'-Fluorobiphenyl-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Fluorobiphenyl-3-ylamine | |

CAS RN |

400751-05-5 | |

| Record name | 3'-Fluorobiphenyl-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1304007.png)

![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B1304014.png)